molecular formula C19H19NO2S2 B2509105 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 1706216-21-8

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2509105
CAS No.: 1706216-21-8
M. Wt: 357.49
InChI Key: BSQLVFASBCPFKF-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a synthetic benzamide derivative featuring a distinct molecular architecture incorporating two thiophene rings. This structure aligns with modern medicinal chemistry approaches where thiophene heterocycles are valued for their aromatic stability, lipophilicity, and electronic properties, which can enhance a compound's bioavailability and metabolic stability . Benzamide scaffolds are recognized as significant pharmacophores in drug discovery . Research on analogous compounds has identified benzamide-based molecules as inhibitors of various biological targets. For instance, furanylbenzamide analogs have been investigated as novel inhibitors of the Src-homology 2 domain–containing phosphatase 2 (SHP2), a key signaling protein implicated in cancer progression, including triple-negative breast cancer and acute myeloid leukemia . Furthermore, thiophene-containing compounds are extensively explored in agrochemical and pharmaceutical research for their diverse biological activities. Similar N-(thiophen-2-yl)nicotinamide structures have demonstrated excellent fungicidal activity, while other 5-(thiophen-2-yl)isoxazoles have shown potent anti-breast cancer activity by potentially inhibiting the estrogen receptor alpha (ERα) . This reagent is intended for research and development purposes only, making it a valuable building block for chemists and a candidate for probing biological mechanisms in areas such as oncology and infectious disease. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to verify the compound's specific properties and applications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-13-3-8-18(24-13)17(22-2)11-20-19(21)15-6-4-14(5-7-15)16-9-10-23-12-16/h3-10,12,17H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQLVFASBCPFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Thiophene Rings : Known for their electronic properties that can affect the compound's reactivity and interactions with biological targets.
  • Amide Functional Group : Imparts stability and is crucial for binding interactions with proteins or enzymes.

The molecular formula is C15H19N2O2S2C_{15}H_{19}N_{2}O_{2}S_{2}, with a molecular weight of approximately 345.49 g/mol.

Preliminary studies suggest that this compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition of histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
  • Receptors : Possible binding to receptors associated with inflammatory pathways, contributing to anti-inflammatory effects.

The specific mechanisms remain under investigation, but the presence of thiophene rings is hypothesized to enhance binding affinity due to π-π stacking interactions with aromatic residues in target proteins.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related thiophene-substituted benzamides have shown:

  • Inhibition of Tumor Growth : Compounds have been tested against various cancer cell lines, demonstrating reduced cell viability and tumor mass in xenograft models.
CompoundCell LineTumor Volume Reduction (%)
8bHCT11660% at 45 mg/kg
MS-275HCT11651% at 45 mg/kg

These findings suggest that this compound may possess similar antitumor efficacy, warranting further investigation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its structural features, which may inhibit pro-inflammatory cytokines. Research on similar compounds has indicated:

  • Reduction of Inflammatory Markers : Compounds have demonstrated the ability to lower levels of TNF-alpha and IL-6 in vitro.
  • Mechanistic Insights : The interaction with NF-kB pathways could be a possible mechanism through which these compounds exert their effects.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The methoxy group may enhance bioavailability.
  • Distribution : Lipophilicity due to thiophene rings could facilitate tissue penetration.
  • Metabolism : Expected metabolic pathways include oxidation and conjugation reactions typical for thiophene derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene-containing compounds:

  • Study on HDAC Inhibition : A related compound was shown to inhibit HDAC1/2 effectively, leading to decreased proliferation in cancer cells without inducing apoptosis, indicating a unique mechanism of action .
  • In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant tumor volume reduction without adverse effects on body weight, suggesting a favorable safety profile .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 5-methylthiophen-2-yl group enhances lipophilicity compared to unsubstituted thiophene analogues (e.g., ’s chloro-fluoro derivative).
  • Synthetic Complexity : The target compound’s two thiophene rings and methoxyethyl chain may require multi-step synthesis, similar to triazole-thiophene derivatives in , which employ sequential nucleophilic additions and cyclization .

Q & A

What are the standard synthetic routes for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide, and what reaction conditions are critical for optimizing yield?

Basic:
The synthesis typically involves a multi-step sequence starting with the formation of the benzamide core, followed by nucleophilic substitutions to introduce the methoxy and thiophene groups. Key reagents include strong bases (e.g., NaH) and polar aprotic solvents like DMF to facilitate substitution reactions. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Advanced:
Reaction optimization requires precise control of temperature (e.g., 0–60°C), solvent polarity, and stoichiometry of substituents. For example, introducing the 5-methylthiophen-2-yl group may require inert atmospheres to prevent oxidation. Catalytic systems (e.g., Pd-based catalysts for coupling reactions) can enhance regioselectivity. Troubleshooting low yields involves analyzing byproducts via LC-MS and adjusting reaction times (e.g., 24–48 hours for complete conversion) .

How can computational methods like DFT or PCM models predict the electronic properties and reactivity of this compound?

Basic:
Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, identifying reactive sites (e.g., sulfur atoms in thiophene rings). Polarizable Continuum Models (PCM) simulate solvation effects, aiding in predicting solubility and stability in different solvents .

Advanced:
Advanced DFT studies can quantify substituent effects on frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox behavior. For instance, electron-withdrawing groups on the benzamide core may lower LUMO energy, enhancing electrophilicity. PCM can also model interactions with biological targets (e.g., enzyme active sites) by incorporating dielectric constants of macromolecular environments .

What spectroscopic and crystallographic techniques are most effective for structural characterization?

Basic:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy singlet at ~3.3 ppm) and carbon backbone.
  • MS (ESI/HRMS): Confirms molecular weight (C₁₈H₁₇N₃O₂S; 357.49 g/mol) and fragmentation patterns.
  • X-ray crystallography: Resolves stereochemistry and confirms substituent positioning .

Advanced:
Challenges arise in distinguishing thiophene ring conformers. Dynamic NMR or variable-temperature studies can resolve rotational barriers. For crystallography, twinning or low-resolution data may require SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

How do the thiophene and methoxy substituents influence the compound’s biological activity?

Basic:
Thiophene rings enhance lipophilicity, improving membrane permeability. The methoxy group modulates electronic effects, potentially stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Advanced:
Structure-Activity Relationship (SAR) studies reveal that substituting the 5-methylthiophen-2-yl group with electron-deficient moieties (e.g., sulfones) can alter binding affinities. Methoxy-to-ethoxy substitutions may reduce metabolic degradation by steric shielding .

What strategies are used to analyze contradictory data in biological assays (e.g., varying IC₅₀ values)?

Basic:
Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements improves reproducibility .

Advanced:
Mechanistic studies (e.g., competitive binding assays) differentiate target-specific effects from off-target interactions. Synergistic effects with adjuvants (e.g., P-glycoprotein inhibitors) should be quantified using Chou-Talalay combination indices .

What are the key considerations for designing stability studies under varying environmental conditions?

Basic:
Monitor degradation under light, humidity, and temperature (e.g., 40°C/75% RH for accelerated testing). HPLC tracks purity loss, while FT-IR identifies degradation products (e.g., oxidation of thiophene to sulfoxide) .

Advanced:
Hyphenated techniques (LC-MS/MS) detect trace degradants. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For photostability, UV-Vis spectroscopy quantifies λmax shifts due to chromophore alterations .

How can this compound be functionalized for material science applications (e.g., organic semiconductors)?

Basic:
Oxidation of thiophene to sulfone groups enhances electron-withdrawing capacity, suitable for n-type semiconductors. Methoxy groups can be replaced with alkyl chains to improve solubility in organic solvents .

Advanced:
Co-polymerization with π-conjugated monomers (e.g., thiophene-based polymers) optimizes charge mobility. DFT-guided design ensures alignment of energy levels with electrode materials (e.g., ITO) .

What computational tools are recommended for docking studies to predict binding modes with biological targets?

Advanced:
Molecular docking (AutoDock Vina, Schrödinger Suite) paired with Molecular Dynamics (MD) simulations (GROMACS) assesses binding stability. Free-energy perturbation (FEP) calculations quantify contributions of substituents to binding affinity .

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